molecular formula C17H19BrN4O2 B14924696 2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14924696
M. Wt: 391.3 g/mol
InChI Key: VZUDWLDFWLKAOQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole ring, a dimethylated chromenone core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions

    Synthesis of Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable aldehyde and a diketone under acidic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Bromination and Amination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. Amination is achieved by reacting the brominated pyrazole with an amine.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand the mechanisms of action of pyrazole derivatives and their interactions with enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study the biochemical pathways involving chromenone and pyrazole derivatives.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in the biosynthesis of nucleic acids and proteins, such as dihydrofolate reductase (DHFR) and topoisomerases.

    Pathways Involved: It interferes with the folate pathway and DNA replication processes, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
  • 2-Amino-4-(4-methyl-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide

Uniqueness

The presence of the bromo substituent in the pyrazole ring of 2-amino-4-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique reactivity and biological activity compared to its chloro and methyl analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-amino-4-(4-bromo-2-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H19BrN4O2/c1-4-22-15(10(18)8-21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3

InChI Key

VZUDWLDFWLKAOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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